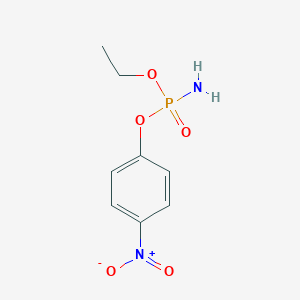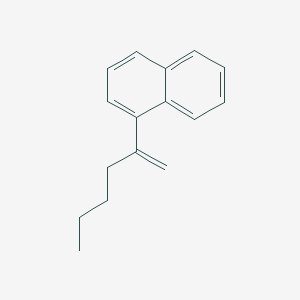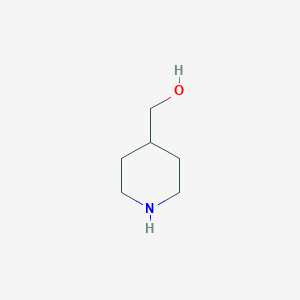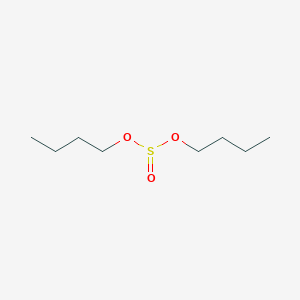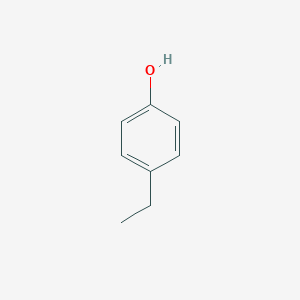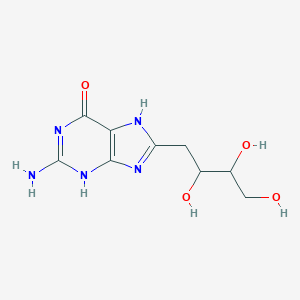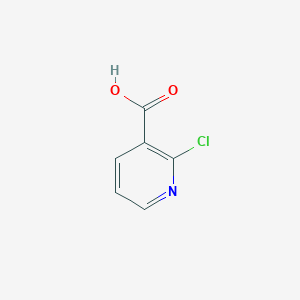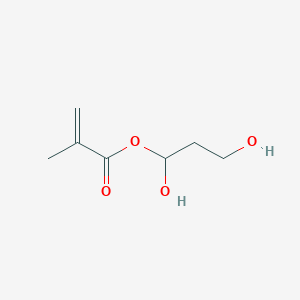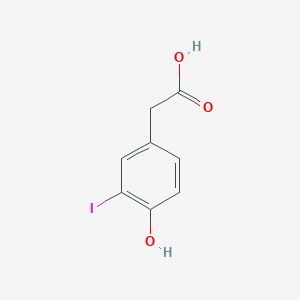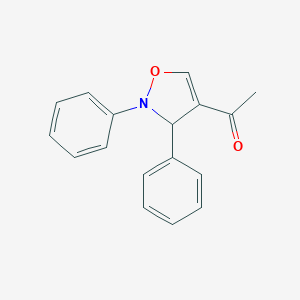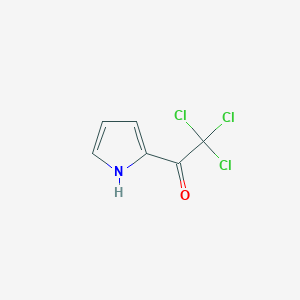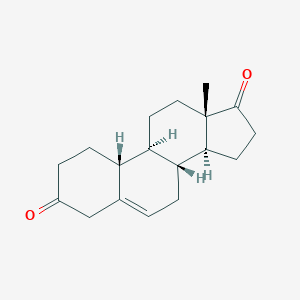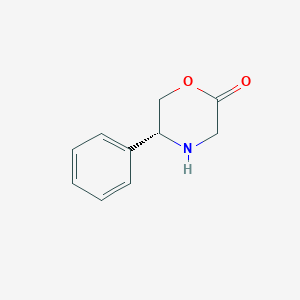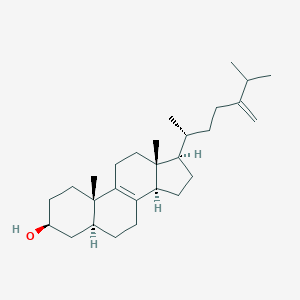
Fecosterol
描述
Fecosterol is a sterol compound predominantly found in certain fungi and lichens. It is a naturally occurring steroid with the chemical formula C28H46O and a molecular weight of 398.675 g/mol . This compound is structurally similar to other sterols such as ergosterol and cholesterol, playing a crucial role in the cell membranes of fungi.
作用机制
Target of Action
Fecosterol primarily targets the ergosterol biosynthesis pathway in fungi . Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is crucial for fungal growth and survival .
Mode of Action
This compound interacts with the enzymes involved in the ergosterol biosynthesis pathway . Specifically, it inhibits the conversion of 14α-methyl this compound to 14α-methyl-3,6-diol . This inhibition disrupts the normal biosynthesis of ergosterol, leading to alterations in the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . This pathway is responsible for the production of ergosterol, a major sterol in the fungal cell membrane . By inhibiting a key step in this pathway, this compound disrupts the normal synthesis of ergosterol, leading to changes in the structure and function of the fungal cell membrane .
Pharmacokinetics
Like other antifungal agents that target the ergosterol biosynthesis pathway, this compound likely has specific pharmacokinetic properties that influence its bioavailability and efficacy .
Result of Action
The primary result of this compound’s action is the disruption of the fungal cell membrane due to altered ergosterol biosynthesis . This can lead to impaired fungal growth and survival, making this compound a potential antifungal agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antifungal agents can potentially enhance the efficacy of this compound . .
生化分析
Biochemical Properties
Fecosterol plays a significant role in biochemical reactions. It is synthesized from zymosterol by the enzyme C-24 sterol methyltransferase, encoded by the ERG6 gene . This conversion is a key step in the ergosterol biosynthetic pathway .
Cellular Effects
The production of this compound and its subsequent conversion into other sterols is vital for the proper functioning of yeast cells . Sterols, including this compound, mediate the permeability and fluidity of the plasma membrane and influence the activities of membrane-bound proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from zymosterol by the enzyme C-24 sterol methyltransferase . This enzyme-catalyzed reaction is a crucial step in the ergosterol biosynthetic pathway, influencing the production of ergosterol and other sterols .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound would be expected to follow similar patterns to those of other sterols in the ergosterol biosynthetic pathway .
Metabolic Pathways
This compound is involved in the ergosterol biosynthetic pathway, a crucial metabolic pathway in yeast . This pathway involves several enzymes and cofactors, and this compound’s production is a key step in the pathway .
Transport and Distribution
Sterols, including this compound, are known to be crucial components of cell membranes .
Subcellular Localization
The subcellular localization of this compound is likely to be within the cell membrane, given its role as a sterol. Sterols are crucial components of cell membranes, influencing their permeability and fluidity .
准备方法
Synthetic Routes and Reaction Conditions: Fecosterol can be synthesized through the metabolic engineering of yeast. The biosynthesis involves the conversion of zymosterol to this compound via the enzyme ERG6 , which acts as a ∆24-sterol C-methyltransferase . This process is part of the broader ergosterol biosynthesis pathway in yeast.
Industrial Production Methods: Industrial production of this compound typically involves yeast fermentation. The yeast cells are genetically modified to enhance the production of this compound by optimizing the expression of key enzymes in the biosynthetic pathway . The harvested yeast cells undergo saponification followed by solvent extraction to isolate this compound from the nonsaponifiable fraction .
化学反应分析
Types of Reactions: Fecosterol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into other sterols by altering the double bonds and hydroxyl groups.
Substitution: Substitution reactions can modify the side chains of this compound, leading to the formation of different sterol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Organic solvents such as ethanol, methanol, and chloroform are commonly used in these reactions.
Major Products:
Episterol: Formed through the oxidation of this compound.
Sterol Derivatives: Various derivatives can be synthesized through substitution reactions.
科学研究应用
Fecosterol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sterols and steroidal compounds.
Biology: Studied for its role in fungal cell membrane structure and function.
Medicine: Investigated for its potential antifungal properties and its role in the biosynthesis of steroid hormones.
Industry: Utilized in the production of steroidal drugs and as a biomarker for fungal contamination in food and pharmaceuticals
相似化合物的比较
Ergosterol: The primary sterol in fungi, similar in structure to fecosterol but with a different double bond position.
Cholesterol: The main sterol in animal cells, differing from this compound in its side chain and double bond configuration.
Episterol: An isomer of this compound with a double bond at the C7–C8 position instead of C8–C9.
Uniqueness of this compound: this compound is unique due to its specific role in the ergosterol biosynthesis pathway and its presence in certain fungi and lichens. Its structural properties and biosynthetic pathway make it a valuable compound for studying sterol metabolism and developing antifungal agents .
属性
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQKYSPHBZMASJ-QKPORZECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199553 | |
| Record name | Fecosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
516-86-9 | |
| Record name | Fecosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fecosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fecosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FECOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A2TY6K38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)
